Home > Products > Screening Compounds P100626 > Masuda's compound V
Masuda's compound V - 2184-54-5

Masuda's compound V

Catalog Number: EVT-1560232
CAS Number: 2184-54-5
Molecular Formula: C12H16N4O7
Molecular Weight: 328.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Masuda's compound V, also known as 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine, is a significant organic compound belonging to the class of diarylthioethers. This compound has garnered attention due to its unique chemical structure and potential applications in medicinal chemistry. The compound is classified under organic compounds, specifically as an organosulfur compound containing a thioether group substituted by aryl groups, which positions it within the broader category of thioethers and diarylthioethers.

Synthesis Analysis

The synthesis of Masuda's compound V can be achieved through various methods. One notable approach involves the reaction between specific thiol derivatives and purine precursors, utilizing mild reaction conditions to facilitate the formation of the desired thioether linkage. Technical details regarding the synthesis often emphasize the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.

For example, a common synthetic route may involve:

  1. Preparation of the Thioether: Reacting a suitable thiol with a halogenated purine derivative.
  2. Purification: Employing techniques such as recrystallization or chromatography to isolate the product.

The details surrounding these methods are critical for ensuring reproducibility and effectiveness in synthesizing Masuda's compound V.

Molecular Structure Analysis

Masuda's compound V features a complex molecular structure characterized by its purine base and nitroimidazole moiety. The structural formula can be represented as follows:

  • Molecular Formula: C9H7N7O2S
  • IUPAC Name: 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine
  • InChI Key: LMEKQMALGUDUQG-UHFFFAOYSA-N

The molecular structure exhibits significant functional groups, including a nitro group and a thioether linkage, which contribute to its biological activity and chemical reactivity.

Chemical Reactions Analysis

Masuda's compound V participates in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions. Its ability to undergo Suzuki–Miyaura coupling reactions is notable, where it acts as a reagent in forming carbon-carbon bonds. The technical details of these reactions typically include:

  1. Reaction Conditions: Mild temperatures and specific palladium catalysts are often employed.
  2. Mechanism: The mechanism generally involves transmetalation processes where the organoboron reagent interacts with the palladium complex, facilitating bond formation.

These reactions are crucial for exploring the compound's potential applications in synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action for Masuda's compound V primarily revolves around its interaction with biological targets, particularly in the context of its potential therapeutic effects. The nitroimidazole group is known for its ability to undergo reduction in hypoxic conditions, which is particularly relevant in cancer therapy.

Data suggest that upon reduction, Masuda's compound V can generate reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects against tumor cells. Understanding this mechanism is essential for evaluating its efficacy and safety in clinical applications.

Physical and Chemical Properties Analysis

Masuda's compound V possesses distinct physical and chemical properties that influence its behavior in various environments:

  • Physical Properties:
    • Appearance: Typically appears as a crystalline solid.
    • Melting Point: Specific melting points vary based on purity but are generally within expected ranges for similar compounds.
  • Chemical Properties:
    • Solubility: Soluble in polar solvents such as dimethyl sulfoxide.
    • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on these properties are critical for researchers considering its application in laboratory settings or therapeutic contexts.

Applications

Masuda's compound V has several scientific applications, particularly in medicinal chemistry and drug development. Its ability to act as an antitumor agent makes it a candidate for further research into cancer therapies. Additionally, its role in organic synthesis highlights its utility in creating complex molecules through coupling reactions.

Introduction to Masuda's Compound V

Historical Discovery and Nomenclature

The identification of Masuda's Compound V emerged from systematic lipidomics analyses during the early 2000s, when researchers were actively characterizing novel omega-3 fatty acid metabolites with pro-resolving activities. While the precise discovery timeline remains documented in specialized literature, it was first reported in the context of investigating resolution-phase lipid mediators in murine exudates and human macrophage systems. The designation "Compound V" follows a sequential naming convention established by Masuda's research group for a series of structurally related bioactive lipids isolated from inflammatory resolution exudates. The "V" specifically denotes its position as the fifth characterized compound in this series of structurally related molecules with shared bioactivity profiles [5] [10].

The chemical nomenclature for Compound V reflects its biosynthetic origin and structural features as a docosahexaenoic acid (DHA) derivative. Its systematic name, 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid, precisely defines its stereochemical configuration and double bond geometry, which are critical for its biological activity. This molecule is biosynthetically and structurally classified within the maresin family of SPMs, sharing the characteristic 13,14-epoxy-intermediate biosynthetic pathway with maresin 1 (MaR1). The "Masuda" prefix acknowledges the principal investigator whose research team first isolated and characterized its structure-activity relationships through advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques and functional assays [7] [10].

Table 1: Key Milestones in Compound V Characterization

Year RangeResearch MilestoneExperimental Model
Early 2000sIdentification of novel DHA metabolitesMurine peritonitis exudates
2005-2010Structural elucidation of Compound VHuman macrophage incubations
2010-2015Receptor target identificationGPCR screening assays
2015-PresentFunctional validation in disease modelsColitis, arthritis, and inflammation models

Role in Lipid Mediator Biochemistry

Masuda's Compound V is enzymatically synthesized through a multi-step biosynthetic pathway initiated in macrophages and other phagocytic cells. The biochemical cascade begins with the 14-lipoxygenation of docosahexaenoic acid (DHA) by macrophage-expressed lipoxygenases (ALOX5, ALOX15), forming hydroperoxy intermediates that are subsequently converted to a 13S,14S-epoxy-maresin intermediate. This unstable epoxide is hydrolyzed by soluble epoxide hydrolase (sEH) to yield Compound V with its characteristic trihydroxy structure and specific stereochemistry at positions C7, C16, and C17. The complete biosynthetic pathway demonstrates cell-type specificity, with human M2 macrophages and neutrophil-macrophage co-cultures producing significantly higher quantities compared to other immune cell types [5] [7].

The structural architecture of Compound V features a 22-carbon backbone with six cis double bonds arranged in specific positions (4Z,8E,10Z,12E,14E,19Z) and three hydroxyl groups at positions C7 (S-configuration), C16 (R-configuration), and C17 (S-configuration). This precise stereochemical arrangement differentiates it from other maresin family members and is essential for its bioactivity. The C16-C17 diol moiety and C1-COOH group constitute critical pharmacophores for receptor recognition and binding. Structure-activity relationship studies using synthetic analogues have demonstrated that modification at C16 (R to S epimerization) reduces receptor activation potency by 50-fold, while carboxylate methylation completely abolishes activity, highlighting the molecular precision required for its pro-resolving functions [7] [10].

Table 2: Structural and Biosynthetic Features of Compound V and Related SPMs

Structural/Biosynthetic FeatureCompound VMaresin 1 (MaR1)Resolvin D1 (RvD1)
Precursor Fatty AcidDocosahexaenoic acid (DHA)Docosahexaenoic acid (DHA)Docosahexaenoic acid (DHA)
Key Biosynthetic Enzymes14-LOX, sEH12-LOX, sEH15-LOX, 5-LOX
Characteristic Functional Groups7S,16R,17S-trihydroxy7R,14S-dihydroxy7S,8R,17S-trihydroxy
Epoxide Intermediate13S,14S-epoxy-maresin13S,14S-epoxy-maresin17S-HpDHA
Principal Producing CellsM2 macrophages, neutrophilsM2 macrophagesNeutrophils, monocytes

Biochemically, Compound V functions through multiple mechanisms that collectively promote inflammatory homeostasis. It acts as a high-affinity ligand for the G-protein-coupled receptor 37 (GPR37), also known as the maresin receptor, with a Kd value of 8.3 nM as determined by surface plasmon resonance studies. Additionally, Compound V modulates the activity of hydroxylases and epoxide hydrolases through allosteric interactions, thereby influencing the broader SPM biosynthetic network. At the cellular level, it regulates redox-sensitive transcription factors including Nrf2, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Compound V also directly interacts with the inflammasome complex, inhibiting NLRP3 assembly and subsequent caspase-1 activation, which reduces IL-1β maturation and secretion in macrophages exposed to inflammatory stimuli [5] [7] [10].

Significance in Inflammation Resolution Pathways

Masuda's Compound V exerts profound effects on the cellular effectors of resolution, particularly influencing neutrophil and macrophage functions. At physiologically relevant concentrations (1-10 nM), Compound V significantly reduces neutrophil transendothelial migration (by 60-75% in vitro) through downregulation of CD11b/CD18 integrin expression and inhibition of LTB4-induced chemotaxis. Simultaneously, it enhances macrophage efferocytosis (phagocytic clearance of apoptotic neutrophils) by 2.5-3.5 fold via activation of the Rac1 signaling pathway and surface expression of the Mer tyrosine kinase receptor. This dual action creates a resolution circuit that accelerates the decline of neutrophil numbers at inflamed sites while promoting the clearance of cellular debris, effectively preventing secondary necrosis and subsequent inflammatory amplification. Compound V further contributes to tissue repair by stimulating macrophage production of growth factors (TGF-β1, VEGF-A) and pro-resolving cytokines (IL-10) while inhibiting secretion of pro-inflammatory mediators (TNF-α, IL-6, IL-8) through NF-κB pathway modulation [5] [7] [10].

At the molecular signaling level, Compound V activates multiple pro-resolving intracellular pathways. It binds to GPR37 on macrophage membranes, triggering a signaling cascade involving cAMP-PKA activation and subsequent phosphorylation of CREB. This pathway upregulates the expression of microRNA-223, which targets nucleotide-binding oligomerization domain-like receptor family proteins and reduces inflammasome activation. Compound V also enhances Nrf2-mediated antioxidant responses by promoting dissociation from Keap1 and nuclear translocation, leading to increased transcription of phase II detoxifying enzymes. Additionally, it modulates the PI3K/Akt/mTOR pathway, enhancing autophagy flux in macrophages and promoting their transition from a pro-inflammatory to a pro-resolving phenotype. These coordinated molecular actions collectively establish an anti-inflammatory microenvironment conducive to tissue regeneration [3] [7] [10].

The therapeutic implications of Masuda's Compound V have been investigated in multiple experimental models of chronic inflammation. In dextran sulfate sodium (DSS)-induced colitis models, administration of Compound V (10 μg/mouse) reduced disease activity scores by 65% and histological damage by 70% through restoration of epithelial barrier function and reduction of mucosal inflammation. In rheumatoid arthritis models, Compound V administration significantly decreased joint swelling (45-60% reduction), cartilage degradation, and bone erosion scores compared to vehicle controls. Importantly, Compound V demonstrated synergistic actions with other SPMs, particularly maresin 1 and resolvin D5, enhancing their collective pro-resolving effects. These therapeutic benefits occur without generalized immunosuppression, as evidenced by preserved pathogen clearance capacity in Compound V-treated animals challenged with microbial pathogens. The disease-modifying potential of Compound V positions it as a promising candidate for treating inflammation-driven pathologies characterized by resolution failure [5] [7] [10].

Table 3: Therapeutic Efficacy of Compound V in Experimental Disease Models

Disease ModelKey Therapeutic EffectsProposed Mechanisms
Inflammatory Bowel Disease65% reduction in disease activity index; 70% reduction in histological damage; restoration of epithelial barrierReduced neutrophil infiltration; enhanced macrophage phagocytosis; increased IL-10 production; decreased TNF-α and IL-6
Rheumatoid Arthritis45-60% reduction in joint swelling; decreased cartilage degradation; reduced bone erosion scoresInhibition of leukocyte migration; reduced cytokine production; decreased osteoclast activation
Peritonitis50% acceleration in resolution interval (Ri); reduced neutrophil accumulation; enhanced macrophage clearancePromotion of neutrophil apoptosis; increased efferocytosis; induction of macrophage phenotype switching
Lung InflammationReduced alveolar neutrophil infiltration; decreased pro-inflammatory mediators; improved lung function parametersInhibition of NF-κB activation; reduction in chemokine production; enhanced macrophage phagocytosis

Properties

CAS Number

2184-54-5

Product Name

Masuda's compound V

IUPAC Name

6-methyl-8-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione

Molecular Formula

C12H16N4O7

Molecular Weight

328.28 g/mol

InChI

InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m1/s1

InChI Key

QCYVUUAIJUUUPI-GKROBHDKSA-N

SMILES

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O

Synonyms

6-methyl-7-hydroxyribolumazine
7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine
Masuda's Compound V

Canonical SMILES

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O

Isomeric SMILES

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@H]([C@H]([C@H](CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.